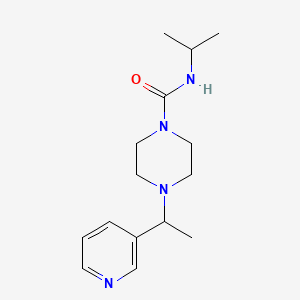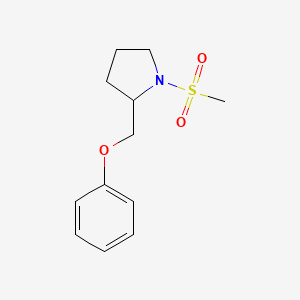
N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide, also known as PIPER, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound can selectively bind to the sigma-1 receptor, which is known to play a role in neuroprotection, neuroplasticity, and neurodegenerative diseases. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide involves its selective binding to the sigma-1 receptor. This receptor is located in various tissues, including the brain, and is known to play a role in various physiological processes. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline. This compound has also been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is known to play a role in neuroplasticity and neuroprotection. This compound has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide is its selective binding to the sigma-1 receptor, which makes it a promising compound for various scientific research applications. This compound has also been found to be stable and reproducible, which is important for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied and evaluated.
Orientations Futures
There are several future directions for N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide research. One of the most important directions is to further study the mechanism of action of this compound and its potential use in various scientific research applications. Studies should also focus on the potential toxicity of this compound and its safety profile. Furthermore, studies should investigate the potential use of this compound in the treatment of neurodegenerative diseases, cancer, and other diseases.
Méthodes De Synthèse
The synthesis of N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide involves the reaction of 1-pyridin-3-yl-ethanone with propan-2-amine in the presence of a reducing agent such as sodium borohydride. The product obtained is then treated with a carboxylic acid derivative to form the final compound, this compound. This synthesis method has been reported in several studies and has been found to be efficient and reproducible.
Propriétés
IUPAC Name |
N-propan-2-yl-4-(1-pyridin-3-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-12(2)17-15(20)19-9-7-18(8-10-19)13(3)14-5-4-6-16-11-14/h4-6,11-13H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCDCBFOKQLGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)


![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)

![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)

